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D-Glucose phenylhydrazone -

D-Glucose phenylhydrazone

Catalog Number: EVT-489030
CAS Number:
Molecular Formula: C12H18N2O5
Molecular Weight: 270.28 g/mol
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Product Introduction

Source and Classification

D-Glucose phenylhydrazone falls under the category of phenylhydrazones, which are compounds formed by the reaction of hydrazine derivatives with carbonyl compounds, specifically aldehydes and ketones. D-Glucose, a simple sugar, is classified as an aldose due to its aldehyde functional group. The reaction with phenylhydrazine leads to the formation of a stable crystalline product, which can be utilized for various analytical purposes in organic chemistry and biochemistry.

Synthesis Analysis

The synthesis of D-glucose phenylhydrazone involves the following key steps:

  1. Reagents: The primary reagents used are D-glucose and phenylhydrazine hydrochloride, often in the presence of sodium acetate as a buffer.
  2. Reaction Conditions: The reaction typically requires heating. A common procedure involves mixing 0.5 g of phenylhydrazine hydrochloride with 0.1 g of sodium acetate in a suitable solvent (usually water) and adding D-glucose. The mixture is then heated in a boiling water bath for about 20 minutes .
  3. Crystallization: Upon cooling, yellow crystals of D-glucose phenylhydrazone precipitate out of the solution. These crystals can be further purified through recrystallization techniques to obtain high-purity samples .
Molecular Structure Analysis

The molecular structure of D-glucose phenylhydrazone can be described as follows:

  • Chemical Formula: C12_{12}H16_{16}N2_2O5_5.
  • Structural Features: The compound consists of a hydrazone functional group (-C=N-NH-) attached to the carbon atom that was originally part of the carbonyl group in D-glucose. The formation of this bond results in the loss of one hydrogen atom from the nitrogen atom of phenylhydrazine and one hydroxyl group from D-glucose, leading to a stable imine structure .
Chemical Reactions Analysis

D-glucose phenylhydrazone participates in several chemical reactions:

  1. Osazone Formation: When treated with additional equivalents of phenylhydrazine, D-glucose phenylhydrazone can undergo further reactions to form osazones. This process involves the oxidation of the C-2 hydroxyl group to form a ketone, followed by condensation with two more moles of phenylhydrazine, resulting in a crystalline osazone product .
  2. Tautomerization: The initial formation of the hydrazone can lead to tautomerization, where an enol form may exist alongside the keto form, influencing reactivity and stability .
Mechanism of Action

The mechanism by which D-glucose reacts with phenylhydrazine involves several steps:

  1. Formation of Phenylhydrazone: The aldehyde group in D-glucose reacts with one equivalent of phenylhydrazine to form an imine (phenylhydrazone) through nucleophilic addition followed by dehydration.
  2. Oxidation and Further Reaction: The C-2 hydroxyl group is oxidized to a ketone during subsequent reactions with additional phenylhydrazine molecules. This leads to the formation of osazones via condensation reactions that release ammonia and aniline as byproducts .
Physical and Chemical Properties Analysis

D-glucose phenylhydrazone exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as yellow crystalline solids.
  • Solubility: Soluble in polar solvents such as water and ethanol but less soluble in non-polar solvents.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range that helps identify the compound during analysis.
Applications

D-glucose phenylhydrazone has several scientific applications:

  1. Identification of Reducing Sugars: It plays a critical role in the osazone test, which is used to identify reducing sugars based on their ability to form characteristic crystalline derivatives .
  2. Analytical Chemistry: Used in various analytical techniques for carbohydrate analysis, including chromatography and spectrophotometry.
  3. Biochemical Research: Its derivatives are utilized in studies related to enzyme activity, metabolism, and carbohydrate interactions within biological systems.
Historical Development and Theoretical Foundations

Emil Fischer’s Contributions to Carbohydrate Chemistry and Osazone Formation

Emil Fischer’s late 19th-century investigations revolutionized carbohydrate chemistry. His synthesis of phenylhydrazine (PhNHNH₂) in 1875—via reduction of phenyldiazonium salts—provided the cornerstone reagent for sugar characterization. By 1891, Fischer leveraged phenylhydrazine to develop the osazone reaction, a transformative method for elucidating sugar stereochemistry. This reaction exploited the unique reactivity of reducing sugars’ carbonyl groups: when aldoses like D-glucose or ketohexoses like D-fructose reacted with three equivalents of phenylhydrazine under boiling conditions, they formed crystalline derivatives called phenylosazones [1] [4] [5].

Fischer observed that D-glucose, D-mannose, and D-fructose—despite distinct configurations—all yielded the identical glucosazone (D-glucose phenylhydrazone dimer). This critical insight revealed that osazone formation erased stereochemical information at C2 while preserving configurations at C3–C5. The reaction’s oxidative condensation involved two key steps:

  • Initial phenylhydrazone formation at C1 (aldehyde group) for aldoses or C2 (ketone group) for ketoses.
  • Oxidation of the C2 hydroxyl to a carbonyl, followed by condensation with a second phenylhydrazine, releasing aniline (PhNH₂) and ammonia (NH₃) [1] [6].

Fischer’s osazone test became a diagnostic tool for distinguishing reducing sugars via crystal morphology and formation time—e.g., glucosazone formed “needle-shaped crystals” within 5 minutes, while maltosazone exhibited “sunflower-shaped” crystals after 30–45 minutes [4] [6].

Table 1: Fischer’s Osazone Reaction Outcomes for Key Sugars

SugarOsazone ProductCrystal MorphologyFormation Time (min)
D-GlucoseGlucosazoneNeedle-shaped5
D-MannoseGlucosazoneNeedle-shaped5
D-FructoseGlucosazoneNeedle-shaped2
LactoseLactosazonePowder puff-shaped30–45
GalactoseGalactosazoneRhombic plates20

Mechanistic Evolution: From Fischer’s Postulates to Weygand-Shemyakin Validation

Fischer’s original mechanism proposed direct oxidation of the initial phenylhydrazone (8) by excess phenylhydrazine to form an α-iminoketone intermediate (9), which then reacted further to yield osazone (10). However, this lacked experimental evidence for the oxidation step [1]. By the mid-20th century, Friedrich Weygand challenged Fischer’s model through hydrogen isotope studies, proposing two competing pathways:

  • Mechanism A: The initial phenylhydrazone undergoes N–N bond cleavage, releasing aniline while oxidizing C2 to an α-iminoaldehyde (11). This intermediate then reacts with phenylhydrazine to form osazone (12) and ammonia.
  • Mechanism B: A second phenylhydrazine adds to the initial hydrazone via enolization, forming a tautomeric intermediate (15/18) that fragments into osazone and ammonia [1].

Mikhail Shemyakin resolved this debate using isotopic labeling. He synthesized p-nitrophenylhydrazone 8 with ¹⁵N-labeled β-nitrogen and subjected it to osazone conditions with unlabeled reagent. Crucially:

  • Ammonia contained >50% of the ¹⁵N label, while osazone and aniline were unlabeled.
  • Trapping experiments in acetic acid/anhydride isolated α-iminoketone 27, confirming Mechanism A’s intermediacy [1].

Shemyakin’s results exclusively validated Mechanism A: concerted enolization (32→33) and fragmentation released aniline and the α-iminoaldehyde, while ammonia originated from the third equivalent of phenylhydrazine during osazone formation. This redox mechanism explained the stoichiometry: two phenylhydrazines consumed per sugar, with one reduced to aniline and the other incorporated into osazone [1].

Table 2: Key Mechanistic Evidence from Shemyakin’s Isotope Experiments

Intermediate/Product¹⁵N-Label Location (Mechanism A)Experimental Observation
Initial Hydrazone (8)β-Nitrogen (red)40% ¹⁵N labeling
Aniline (28)AbsentNo ¹⁵N detected
AmmoniaPresent>50% of label recovered
Osazone (31)AbsentNo ¹⁵N detected
α-Iminoketone (27)N/A (trapped as N-acetyl derivative)Isolated intermediate

Role in Early Stereochemical Studies of Aldohexoses and Ketohexoses

The osazone reaction’s capacity to mask stereochemistry at C2 made it indispensable for early stereochemical studies. Fischer recognized that D-glucose and D-mannose—epimers differing solely at C2—formed identical glucosazones. This confirmed their configurational identity at C3–C6, positioning them as a distinct epimeric pair among aldohexoses. Meanwhile, D-fructose (a ketohexose) produced the same osazone because its C1 carbonyl became oxidized to an aldehyde during the reaction, effectively generating a C2-imine identical to glucose/mannose derivatives [1] [4] [6].

This stereochemical erasure enabled three critical advances:

  • Proof of Sugar Interconversion: The Lobry de Bruyn–Alberda van Ekenstein rearrangement showed glucose, mannose, and fructose equilibrating via an enediol intermediate (4). Identical osazones from all three validated this pathway [1].
  • Differentiation of Reducing Sugars: Crystal morphology—e.g., galactosazone’s “rhombic plates” vs. maltosazone’s “sunflower-shaped” aggregates—allowed visual distinction of sugars with identical osazones but different C3–C5 configurations (e.g., glucose vs. galactose) [4] [6].
  • Fischer Projection Validation: Osazone formation’s stereospecificity (attack at C1/C2) informed Fischer’s development of projection diagrams, where horizontal bonds denoted configurations projecting toward the viewer. This became the standard for depicting sugar stereochemistry [8].

Thus, D-glucose phenylhydrazone—and its osazone derivatives—served as a chemical Rosetta Stone, deciphering relationships between aldoses and ketoses while laying groundwork for modern carbohydrate stereochemistry.

Table 3: Stereochemical Relationships Revealed by Osazone Formation

Sugar PairStereochemical RelationshipOsazone IdentityStructural Implication
D-Glucose & D-MannoseC2 epimersIdenticalSame configuration at C3–C5
D-Glucose & D-FructoseAldose-ketose isomersIdenticalC3–C5 identity; keto C2 ≡ aldo C1
D-Glucose & D-GalactoseC4 epimersDifferentConfiguration divergence at C3–C5

Properties

Product Name

D-Glucose phenylhydrazone

IUPAC Name

(2R,3R,4R,5S,6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+/t9-,10+,11+,12+/m0/s1

InChI Key

MAKRUZFBMOBWLJ-NEWJVJFRSA-N

SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

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